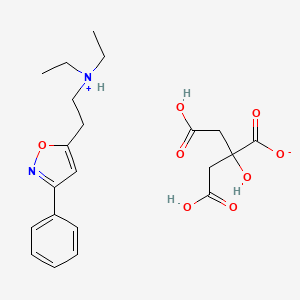

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate involves several steps. One common method starts with the reaction of 3-chloropropionyl chloride with N-hydroxybenzamidine in dry ether, followed by the addition of diethylamine in dry benzene . The reaction conditions typically involve cooling with ice and stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Pharmacological Applications

A. Neuropharmacology

The compound has been studied for its effects on the central nervous system, particularly as a modulator of serotonin receptors. Research indicates that derivatives of isoxazole compounds can influence the activity of the 5-HT2A serotonin receptor, which is implicated in various psychiatric disorders including schizophrenia and depression. Studies have shown that compounds with similar structures exhibit properties that could be beneficial for treating conditions such as anxiety and mood disorders .

B. Anticancer Properties

Recent investigations into the anticancer potential of isoxazole derivatives suggest that 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate may possess anti-tumor activities. Compounds within this class have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines, making them candidates for further research in oncology .

Cosmetic Industry Applications

A. Skin Care Formulations

The compound's properties are being explored in the cosmetic industry, particularly in skin care formulations. Its ability to enhance skin penetration and bioavailability makes it a valuable ingredient in topical applications aimed at improving skin hydration and texture. The use of isoxazole derivatives in cosmetic formulations has been linked to improved stability and efficacy of active ingredients .

B. Anti-Aging Products

Due to its potential antioxidant properties, this compound is being investigated for use in anti-aging products. Studies suggest that incorporating such compounds can help mitigate oxidative stress on skin cells, thereby reducing signs of aging and promoting skin health .

Data Tables and Case Studies

Case Study: Neuropharmacological Effects

In a study examining the effects of isoxazole derivatives on serotonin receptors, it was found that specific structural modifications enhanced binding affinity and selectivity towards the 5-HT2A receptor, suggesting therapeutic potential for mood disorders .

Case Study: Anticancer Activity

Another study evaluated the cytotoxic effects of isoxazole compounds on breast cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors involved in inflammatory pathways, thereby reducing inflammation and suppressing cough . The exact molecular targets and pathways are still under investigation, but it is known to modulate the activity of neurotransmitters and inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Oxolamine Citrate: Another anti-inflammatory and antitussive agent with a similar structure.

Isoxazole Derivatives: Compounds with the isoxazole ring, known for their diverse biological activities.

Uniqueness

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate stands out due to its specific combination of the isoxazole ring and the diethylaminoethyl group, which imparts unique pharmacological properties. Its ability to act as both an anti-inflammatory and cough suppressant makes it particularly valuable in medicinal chemistry .

Biological Activity

3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a phenyl group and a diethylaminoethyl side chain. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. The compound may interfere with key signaling pathways involved in cancer cell survival and growth.

Case Studies

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits IC50 values ranging from 1.5 to 4.7 µM against hepatocellular carcinoma cell lines (HepG2, Huh7) .

- Selectivity : The compound displayed selective toxicity towards cancer cells compared to normal epithelial cells, indicating a favorable therapeutic index.

Neuropharmacological Effects

Isoxazole derivatives have also been studied for their neuropharmacological activities. The diethylaminoethyl moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological disorders.

- Serotonin Receptor Modulation : Research indicates that similar compounds can modulate serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders .

Antimicrobial Activity

Some isoxazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell division or inhibiting specific enzymes essential for bacterial growth .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.5 | Induction of apoptosis |

| Huh7 | 3.8 | Inhibition of cell proliferation |

| MCF12A (normal) | >40 | Selective toxicity |

Table 2: Comparison of Isoxazole Derivatives

Research Findings and Implications

The biological activity of this compound suggests its potential as a therapeutic agent in oncology and neuropharmacology. Its ability to selectively target cancer cells while sparing normal cells enhances its appeal for further development.

Future Directions

Further research is warranted to:

- Explore the full spectrum of biological activities.

- Investigate potential side effects and pharmacokinetics.

- Conduct in vivo studies to validate efficacy and safety profiles.

Properties

CAS No. |

985-69-3 |

|---|---|

Molecular Formula |

C21H28N2O8 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium |

InChI |

InChI=1S/C15H20N2O.C6H8O7/c1-3-17(4-2)11-10-14-12-15(16-18-14)13-8-6-5-7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9,12H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

IONVJVZOGJBIOM-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCC1=CC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.